An In-depth Technical Guide to the Core Chemical Structures and Properties of Linderane and Lindane
An In-depth Technical Guide to the Core Chemical Structures and Properties of Linderane and Lindane
A Note to the Reader: Initial analysis of the topic "Linderane" suggests a potential ambiguity with the similarly named but chemically distinct compound "Lindane." To provide a comprehensive and accurate resource, this guide addresses both molecules. Linderane, a sesquiterpenoid natural product, is a subject of interest in drug development for its enzymatic inhibition properties. In contrast, Lindane is a well-known organochlorine insecticide with significant neurotoxic effects. This document is structured to present a detailed technical overview of each compound separately for clarity and to cater to the specific interests of researchers, scientists, and drug development professionals.
Part 1: Linderane
Linderane is a naturally occurring sesquiterpenoid lactone that has been isolated from plants of the Lindera genus. Its unique chemical structure and biological activity as an enzyme inhibitor have made it a molecule of interest in pharmacological research.
Chemical Structure and Properties
Linderane possesses a complex polycyclic structure characteristic of lindenane-type sesquiterpenoids.
Table 1: Chemical and Physical Properties of Linderane
| Property | Value | Reference |
| IUPAC Name | (1S,4E,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.0¹,¹³.0⁷,¹¹]hexadeca-4,7(11),9-trien-15-one | [1] |
| Molecular Formula | C₁₅H₁₆O₄ | [1] |
| Molecular Weight | 260.28 g/mol | [1] |
| CAS Number | 13476-25-0 | [1] |
| Appearance | Solid | N/A |
| Solubility | Information not widely available | N/A |
Table 2: Spectral Data for Linderane
| Spectral Data Type | Key Features and Observations |
| ¹H NMR | Spectral data available, detailed assignments can be found in specialized literature. |
| ¹³C NMR | Characteristic signals for carbonyl, olefinic, and oxygenated carbons are present.[2] |
| Mass Spectrometry | The fragmentation pattern would be consistent with its complex polycyclic lactone structure. |
Biological Activity and Mechanism of Action
The primary reported biological activity of linderane is its role as a mechanism-based inactivator of cytochrome P450 2C9 (CYP2C9).[3] This irreversible inhibition suggests potential for significant drug-drug interactions.
Linderane's inhibitory activity is dependent on its metabolic activation by CYP enzymes. The furan (B31954) moiety within the linderane structure is metabolized to reactive intermediates, a furanoepoxide and a γ-ketoenal.[3][4] These reactive species can then covalently bind to the CYP2C9 enzyme, leading to its irreversible inactivation.[4]
Experimental Protocols
A general method for the isolation of linderane and related compounds from Lindera species involves solvent extraction followed by chromatographic separation.
-
Extraction: Dried and powdered plant material (e.g., roots of Lindera aggregata) is extracted with a suitable organic solvent such as ethanol (B145695) or methanol.
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Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds.
-
Chromatography: The fraction containing linderane is subjected to further purification using techniques like column chromatography on silica (B1680970) gel or high-performance counter-current chromatography (HPCCC).
This protocol is a general guide based on commercially available assays.
-
Objective: To determine the inhibitory potential of linderane on CYP2C9 activity.
-
Principle: A luminogenic substrate (e.g., Luciferin-H) is metabolized by CYP2C9 to produce luciferin (B1168401), which in the presence of luciferase, generates a light signal proportional to enzyme activity.
-
Procedure:
-
Recombinant human CYP2C9 enzyme is incubated with a luminogenic substrate in a buffer system.
-
Linderane, at various concentrations, is added to the reaction mixture.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
After a defined incubation period, a luciferin detection reagent is added, and the luminescence is measured using a luminometer.
-
The percentage of inhibition is calculated by comparing the signal in the presence of linderane to that of a vehicle control. IC₅₀ values can then be determined.
-
A general protocol for assessing the cytotoxic effects of a compound.
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Objective: To evaluate the in vitro cytotoxicity of linderane against a cancer cell line.
-
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of linderane for a specified period (e.g., 48-72 hours).
-
After treatment, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
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The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a microplate reader, and cell viability is calculated relative to untreated control cells.[5]
-
A common in vitro assay for screening anti-inflammatory activity.
-
Objective: To assess the ability of linderane to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).
-
Principle: Macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of NO. The concentration of nitrite (B80452), a stable product of NO, is measured in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
RAW 264.7 cells are plated in 96-well plates.
-
The cells are pre-treated with different concentrations of linderane for a short period.
-
LPS is then added to the wells to induce inflammation, and the cells are incubated for 24 hours.
-
The cell culture supernatant is collected, and the Griess reagent is added.
-
The absorbance is measured at 540 nm, and the amount of nitrite is determined from a standard curve. A decrease in nitrite concentration indicates an anti-inflammatory effect.[6][7]
-
Part 2: Lindane
Lindane, also known as gamma-hexachlorocyclohexane (γ-HCH), is a synthetic organochlorine compound that has been used as a broad-spectrum insecticide and in pharmaceutical preparations for the treatment of lice and scabies. Its use has been significantly restricted due to its environmental persistence and neurotoxicity.
Chemical Structure and Properties
Lindane is one of the stereoisomers of hexachlorocyclohexane (B11772).
Table 3: Chemical and Physical Properties of Lindane
| Property | Value | Reference |
| IUPAC Name | (1r,2R,3S,4r,5R,6S)-1,2,3,4,5,6-hexachlorocyclohexane | N/A |
| Molecular Formula | C₆H₆Cl₆ | N/A |
| Molecular Weight | 290.83 g/mol | N/A |
| CAS Number | 58-89-9 | N/A |
| Appearance | White to yellowish crystalline powder with a slight musty odor | N/A |
| Melting Point | 112.5 - 113 °C | N/A |
| Boiling Point | 323.4 °C (decomposes) | N/A |
| Solubility in Water | 7.3 mg/L at 25 °C | N/A |
| Solubility in Organic Solvents | Soluble in acetone, benzene, chloroform, and ethanol | N/A |
Table 4: Spectral Data for Lindane
| Spectral Data Type | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum shows complex multiplets due to the various proton-proton couplings in the cyclohexane (B81311) ring.[8][9][10] |
| ¹³C NMR | The carbon NMR spectrum displays signals corresponding to the methine carbons of the cyclohexane ring. |
| Mass Spectrometry | The mass spectrum exhibits a characteristic isotopic pattern for a molecule containing six chlorine atoms. Common fragments arise from the loss of HCl and chlorine radicals.[11] |
Biological Activity and Mechanism of Action
Lindane is a neurotoxin that primarily acts on the central nervous system.[12] Its main mechanism of action involves the non-competitive antagonism of the γ-aminobutyric acid type A (GABAa) receptor-chloride channel complex.[13][14]
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. The binding of GABA to its receptor opens an integral chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Lindane binds to a site within the chloride channel of the GABAa receptor, distinct from the GABA binding site, and blocks the influx of chloride ions.[13] This inhibition of the inhibitory signal leads to hyperexcitability of the central nervous system, which can manifest as tremors, convulsions, and seizures.[12]
Experimental Protocols
The synthesis of lindane is an industrial process involving the photochlorination of benzene.
-
Reaction: Benzene is reacted with chlorine gas under ultraviolet (UV) light.
-
Product Mixture: This reaction produces a mixture of hexachlorocyclohexane isomers, with the gamma isomer (lindane) being a minor component.
-
Purification: Lindane is then isolated from the mixture of isomers through fractional crystallization or other separation techniques.
This is a representative protocol for studying the interaction of a compound with the GABAa receptor.[15][16][17][18]
-
Objective: To determine the affinity of lindane for the GABAa receptor complex.
-
Principle: A radiolabeled ligand that binds to a specific site on the GABAa receptor (e.g., [³H]muscimol for the GABA binding site or [³⁵S]TBPS for a site within the channel) is used. The ability of lindane to displace the radioligand is measured, providing an indication of its binding affinity.
-
Procedure:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and cell membranes containing the GABAa receptors are isolated by centrifugation.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of lindane.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of lindane that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the binding affinity (Ki) of lindane.
-
References
- 1. Linderane | C15H16O4 | CID 6915739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Mechanism-based inactivation of CYP2C9 by linderane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-drug interactions induced by Linderane based on mechanism-based inactivation of CYP2C9 and the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. e-jar.org [e-jar.org]
- 7. researchgate.net [researchgate.net]
- 8. LINDANE(58-89-9) 1H NMR [m.chemicalbook.com]
- 9. LINDANE(319-86-8) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of GABA receptor complex in low dose lindane (HCH) induced neurotoxicity: neurobehavioural, neurochemical and electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lindane blocks GABAA-mediated inhibition and modulates pyramidal cell excitability in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lindane inhibition of [35S]TBPS binding to the GABAA receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
